molecular formula C18H17ClN2O5S3 B3003387 4-((4-chlorophenyl)sulfonyl)-N-(2-methoxybenzyl)-2-(methylsulfonyl)thiazol-5-amine CAS No. 863449-12-1

4-((4-chlorophenyl)sulfonyl)-N-(2-methoxybenzyl)-2-(methylsulfonyl)thiazol-5-amine

Cat. No.: B3003387
CAS No.: 863449-12-1
M. Wt: 472.97
InChI Key: YNTYUJMCGVLMPI-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-N-(2-methoxybenzyl)-2-(methylsulfonyl)thiazol-5-amine is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring substituted with various functional groups such as chlorophenyl, methoxybenzyl, and methylsulfonyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(2-methoxybenzyl)-2-(methylsulfonyl)thiazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.

    Sulfonylation: The sulfonyl groups can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Methoxybenzyl Substitution: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using a methoxybenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-N-(2-methoxybenzyl)-2-(methylsulfonyl)thiazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing sulfonyl groups to thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, amines.

    Substitution Products: Various substituted thiazole derivatives.

Scientific Research Applications

4-((4-chlorophenyl)sulfonyl)-N-(2-methoxybenzyl)-2-(methylsulfonyl)thiazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(2-methoxybenzyl)-2-(methylsulfonyl)thiazol-5-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-chlorophenyl)sulfonyl)-N-(2-methoxybenzyl)-2-(methylsulfonyl)thiazole
  • 4-((4-chlorophenyl)sulfonyl)-N-(2-methoxybenzyl)-2-(methylsulfonyl)thiazolidine

Uniqueness

4-((4-chlorophenyl)sulfonyl)-N-(2-methoxybenzyl)-2-(methylsulfonyl)thiazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]-2-methylsulfonyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5S3/c1-26-15-6-4-3-5-12(15)11-20-16-17(21-18(27-16)28(2,22)23)29(24,25)14-9-7-13(19)8-10-14/h3-10,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTYUJMCGVLMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=C(N=C(S2)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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